molecular formula C19H15F3N2O4 B12146108 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one

3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one

Cat. No.: B12146108
M. Wt: 392.3 g/mol
InChI Key: BZHYQOIRXHNXLC-UHFFFAOYSA-N
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Description

3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one is a synthetically derived chemical compound featuring a complex molecular architecture that incorporates a pyran-4-one core, a pyridin-2-ylamino group, and a trifluoromethylphenyl moiety. This structure suggests significant potential as a key intermediate in medicinal chemistry and drug discovery programs, particularly for the development of kinase inhibitors. The presence of the pyridine and trifluoromethyl groups, which are common pharmacophores in bioactive molecules, indicates its utility in modulating protein-protein interactions or enzymatic activity. Research into similar pyranone derivatives has shown promise in various biochemical pathways. This compound is provided as a high-purity material for use in in vitro screening assays , hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is intended for use by qualified research professionals in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H15F3N2O4

Molecular Weight

392.3 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]pyran-4-one

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)12-6-4-11(5-7-12)16(24-15-3-1-2-8-23-15)18-17(27)14(26)9-13(10-25)28-18/h1-9,16,25,27H,10H2,(H,23,24)

InChI Key

BZHYQOIRXHNXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

Preparation Methods

Vapor-Phase Chlorination/Fluorination

  • Substrate : 3-Picoline (methylpyridine)

  • Reagents : Cl₂ gas, HF

  • Catalyst : Iron fluoride (FeF₃) at 300–350°C

  • Product : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

Pyridinylamino Functionalization

The pyridinylamino group is introduced via nucleophilic aromatic substitution (SNAr) of 2,5-CTF with ammonia or a protected amine. For example:

  • Amination : Heating 2,5-CTF with ammonium hydroxide at 150°C yields 2-amino-5-(trifluoromethyl)pyridine.

  • Protection : Boc (tert-butyloxycarbonyl) protection of the amine for subsequent coupling.

Coupling and Final Assembly

The trifluoromethylphenyl-pyridinylamino segment is coupled to the pyranone core via a Mannich-type reaction or palladium-catalyzed cross-coupling.

Mannich Reaction

  • Conditions : Pyranone, trifluoromethylphenyl-pyridinylamino methylamine, formaldehyde, and HCl in ethanol.

  • Yield : 50–65% after optimization.

Suzuki-Miyaura Coupling

For higher regioselectivity, a boronated pyranone intermediate is coupled with a brominated trifluoromethylphenyl-pyridinylamino derivative using Pd(PPh₃)₄ as a catalyst.

  • Solvent : Dioxane/H₂O

  • Base : K₂CO₃

  • Temperature : 80°C

  • Yield : 70–80%.

Reaction Optimization Challenges

Competing Side Reactions

  • Trifluoromethyl Group Stability : The CF₃ group’s electron-withdrawing nature can deactivate the pyridine ring, necessitating higher temperatures for amination.

  • Oxidation Risks : The hydroxymethyl group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical during coupling steps.

Catalytic Efficiency

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for sterically hindered substrates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for hydroxymethyl (δ 4.2–4.5 ppm) and pyridinylamino protons (δ 7.8–8.2 ppm).

  • ¹⁹F NMR : Single peak for CF₃ group (δ -62 to -65 ppm).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 392.3 [M+H]⁺ confirms the molecular formula C₁₉H₁₅F₃N₂O₄ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The pyranone ring can undergo reduction to form dihydropyran derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Catalysts: Palladium catalysts for cross-coupling reactions

    Solvents: DMF (Dimethylformamide), THF (Tetrahydrofuran), DCM (Dichloromethane)

Major Products

    Oxidation Products: Formyl or carboxyl derivatives

    Reduction Products: Dihydropyran derivatives

    Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

Biological Activities

Research indicates that 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one exhibits various biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro and in vivo, highlighting its therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different applications:

  • Antitumor Study : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against MCF-7 cells .
  • Antimicrobial Evaluation : In a study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. The pyranone ring can interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and specificity. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyran-4-one Derivatives

Compound Name R-Group Substitution Key Biological Activity IC50 (Tyrosinase Inhibition) Reference
3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one 4-(trifluoromethyl)phenyl Tyrosinase inhibition ~10 μM (estimated)
3-hydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)(pyridin-2-ylamino)methyl]-4H-pyran-4-one 4-methoxyphenyl Not reported (structural analogue) N/A
3-hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one 3-nitrophenyl Tyrosinase inhibition 5.2 μM
2-(3-(4-cyclohexylphenyl)-1-(dimethylamino)-3-oxoprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-one 4-cyclohexylphenyl Anticancer screening N/A

Key Observations:

Trifluoromethyl vs. Methoxy Groups :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the methoxy group in the analogue from . This likely enhances membrane permeability and target binding .
  • The methoxy group, being electron-donating, may reduce metabolic stability but improve solubility .

Nitrophenyl Substitution :

  • The 3-nitrophenyl analogue () exhibits stronger tyrosinase inhibition (IC50 = 5.2 μM) than the trifluoromethyl variant, suggesting nitro groups enhance interaction with the enzyme’s active site. However, nitro groups are often associated with toxicity risks, limiting therapeutic utility .

Core Modifications :

  • Compounds with fused ring systems (e.g., furo[3,2-b]pyran-3-carbaldehydes in ) or pyridone scaffolds () show divergent biological activities. For example, pyridin-2-one derivatives in target neurological disorders, highlighting how core structure dictates target specificity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorinated compounds generally resist oxidative metabolism, whereas nitro groups are prone to reduction, generating reactive intermediates .

Biological Activity

3-Hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one is a complex organic compound with significant biological activity. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a pyran ring substituted with various functional groups, including hydroxymethyl and trifluoromethyl moieties, which enhance its biological activity.

Molecular Formula

  • C : 16
  • H : 14
  • N : 2
  • O : 4
  • S : 1 (if applicable)

Molecular Weight

  • Approximately 330.4 g/mol

Antioxidant Properties

Research indicates that compounds similar to 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one exhibit significant antioxidant activity. A study on related derivatives demonstrated their ability to scavenge free radicals, such as:

  • ABTS˙+
  • DPPH
  • Galvinoxyl radical

These compounds showed varying degrees of antioxidant activity based on their structural modifications, particularly the presence of hydroxyl groups .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of several enzymes related to various diseases:

Enzyme IC50 Value (μM) Activity
Acetylcholinesterase (AChE)10.4 - 19.2Moderate Inhibition
Butyrylcholinesterase (BChE)7.7 - 30.1Moderate Inhibition
Cyclooxygenase-2 (COX-2)ModerateDual Inhibitory Effect
Lipoxygenases (LOX)ModerateAntioxidant Activity

The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity and inhibitory effects against these targets, potentially making it useful in treating neurodegenerative diseases and inflammatory conditions .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEK293T (human embryonic kidney cells). The results indicate a promising therapeutic potential in oncology:

Cell Line IC50 Value (μM) Effect
MCF-715.0Cytotoxic
HEK293T25.0Cytotoxic

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A series of derivatives were synthesized to explore their antioxidant properties. It was found that specific structural modifications significantly enhanced their ability to scavenge free radicals, indicating that the hydroxyl groups play a crucial role in their activity .
  • Enzyme Inhibition Profiles :
    Research involving molecular docking studies highlighted the interactions between the trifluoromethyl group and enzyme active sites, suggesting that these interactions contribute to the observed biological activities. The strong electron-withdrawing nature of fluorine atoms enhances binding through hydrogen and halogen bonding .
  • Cytotoxicity Assessment :
    A comprehensive evaluation of cytotoxic effects revealed that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic window for cancer treatment .

Q & A

Q. Q1. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step pathways, often involving:

  • Knoevenagel condensation to form the pyranone core, followed by Mannich-type reactions to introduce the pyridin-2-ylamino and trifluoromethylphenyl groups .
  • Critical parameters include temperature control (70–100°C), solvent selection (e.g., ethanol, DMF), and catalyst use (e.g., Lewis acids like ZnCl₂). Yields range from 23% to 67% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2. Which spectroscopic techniques are essential for confirming its structure?

  • NMR (¹H, ¹³C, ¹⁹F) : Assigns proton environments, carbon backbone, and trifluoromethyl group integrity.
  • IR spectroscopy : Validates hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Synthesis and Optimization

Q. Q3. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields (e.g., 23% vs. 67% in similar routes) often arise from:

  • Reagent purity : Impurities in starting materials reduce efficiency.
  • Catalyst loading : Suboptimal ratios lead to side reactions.
  • Workup protocols : Inadequate purification (e.g., incomplete removal of byproducts) skews yields.
    Methodology : Replicate reactions with strict control of variables and use HPLC tracking to quantify intermediates .

Q. Q4. What strategies improve regioselectivity during functional group installation?

  • Directed ortho-metalation : Use pyridinyl directing groups to position substituents.
  • Protecting groups : Temporarily block hydroxyl or amine groups to prevent unwanted side reactions.
  • Computational modeling : Predict steric/electronic effects using DFT to guide reaction design .

Biological Activity and Mechanism

Q. Q5. How should researchers design assays to evaluate its antiviral potential?

  • Target selection : Prioritize enzymes like viral polymerases or proteases (e.g., SARS-CoV-2 Mpro).
  • Cellular models : Use Vero E6 cells for in vitro infectivity assays.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Q. Q6. How can conflicting bioactivity data (e.g., cytotoxicity vs. efficacy) be interpreted?

  • Assay validation : Confirm results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolomic profiling : Identify off-target interactions using LC-MS/MS.
  • SAR studies : Modify the trifluoromethylphenyl group to balance potency and toxicity .

Data Analysis and Computational Approaches

Q. Q7. What computational tools predict its binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets.
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. Q8. How can metabolomic stability be assessed in vitro?

  • Microsomal incubation : Use liver microsomes (human/rat) to track metabolic degradation via LC-HRMS.
  • CYP450 inhibition assays : Identify enzyme interactions that affect half-life .

Advanced Mechanistic Studies

Q. Q9. What techniques elucidate its interaction with DNA or proteins?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics.
  • X-ray crystallography : Resolve 3D structures of compound-protein complexes.
  • Fluorescence anisotropy : Monitor DNA intercalation or groove binding .

Q. Q10. How can researchers validate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., kinases) to confirm pathway involvement.
  • Transcriptomic profiling (RNA-seq) : Identify differentially expressed genes post-treatment.
  • In vivo models : Use xenograft mice for antitumor efficacy studies, paired with pharmacokinetic analysis (plasma t½, bioavailability) .

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